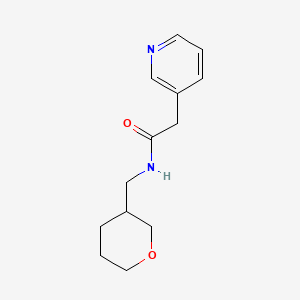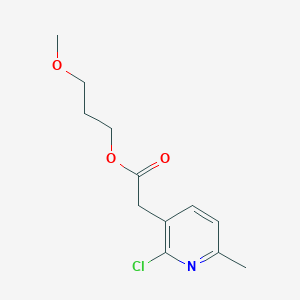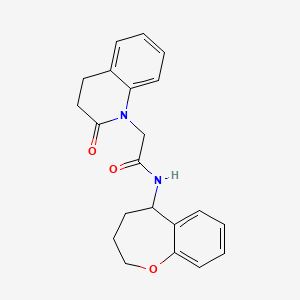![molecular formula C11H22N2O3 B6965218 (2S)-N-methyl-2-[(2-pentoxyacetyl)amino]propanamide](/img/structure/B6965218.png)
(2S)-N-methyl-2-[(2-pentoxyacetyl)amino]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-N-methyl-2-[(2-pentoxyacetyl)amino]propanamide: is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pentoxyacetyl group and a methylated amide group. Its stereochemistry is defined by the (2S) configuration, indicating the spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-methyl-2-[(2-pentoxyacetyl)amino]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-pentoxyacetic acid and (S)-2-amino-2-methylpropanamide.
Acylation Reaction: The 2-pentoxyacetic acid is first converted to its acyl chloride derivative using reagents like thionyl chloride or oxalyl chloride.
Amidation Reaction: The acyl chloride is then reacted with (S)-2-amino-2-methylpropanamide in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis reactions efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.
Purification Techniques: Employing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-N-methyl-2-[(2-pentoxyacetyl)amino]propanamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(2S)-N-methyl-2-[(2-pentoxyacetyl)amino]propanamide: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S)-N-methyl-2-[(2-pentoxyacetyl)amino]propanamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to inflammation, pain, or other physiological processes.
Comparación Con Compuestos Similares
(2S)-N-methyl-2-[(2-pentoxyacetyl)amino]propanamide: can be compared with similar compounds such as:
2-Hydroxy-2-methylpropiophenone: A compound with a similar structural motif but different functional groups.
2-Acrylamido-2-methylpropane sulfonic acid: Another compound with a similar backbone but different substituents.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
(2S)-N-methyl-2-[(2-pentoxyacetyl)amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-4-5-6-7-16-8-10(14)13-9(2)11(15)12-3/h9H,4-8H2,1-3H3,(H,12,15)(H,13,14)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWOVOISDRVMIA-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC(=O)NC(C)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOCC(=O)N[C@@H](C)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(trifluoromethyl)pyridin-2-yl]oxyacetamide](/img/structure/B6965137.png)
![[1-[6-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]pyrimidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B6965141.png)
![(2-Methoxy-6-methylpyridin-3-yl)-[4-(3-methoxyphenyl)piperidin-1-yl]methanone](/img/structure/B6965146.png)

![4-[4-(3-methoxypropoxy)piperidine-1-carbonyl]-1H-pyrrole-2-carbonitrile](/img/structure/B6965162.png)
![N-methyl-4-[[methyl-[1-[(4-methylcyclohexyl)amino]-1-oxopropan-2-yl]amino]methyl]benzamide](/img/structure/B6965182.png)
![[3-(5-Methylfuran-2-yl)morpholin-4-yl]-[5-methyl-1-(4-methylphenyl)pyrazol-3-yl]methanone](/img/structure/B6965202.png)

![2-(2,4-dioxo-1,3-diazinan-1-yl)-N-[2-(4-methylpentan-2-yl)pyrazol-3-yl]acetamide](/img/structure/B6965212.png)
![1-[3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B6965230.png)
![N-[(1-benzylpyrazol-4-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine](/img/structure/B6965233.png)

![N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-2,4-dimethylpyrimidine-5-carboxamide](/img/structure/B6965241.png)
![1-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-3-methylsulfonylpropan-1-one](/img/structure/B6965250.png)
